molecular formula C10H14O2 B143397 Carvone Epoxide CAS No. 36616-60-1

Carvone Epoxide

Cat. No.: B143397
CAS No.: 36616-60-1
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-SFGNSQDASA-N
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Description

Carvone Epoxide refers to a derivative of the natural product carvone, where an epoxide (oxirane) functional group has been introduced. Carvone itself is a widely used starting material in organic synthesis due to its chiral center and multiple reactive sites . The epoxidation of carvone is a classic challenge in organic chemistry, as the molecule contains two different double bonds that can be selectively targeted: the endocyclic double bond within the cyclohexene ring and the exocyclic isopropenyl group . The resulting epoxides are valuable building blocks for the synthesis of more complex, naturally occurring molecules and are of significant interest in medicinal chemistry research . These epoxides have shown promising biological activities in preliminary studies, including anti-inflammatory, antifeedant, and phytotoxic effects . The synthesis of carvone epoxides can be achieved through various catalytic methods, including the use of peracetic acid , gallium nitrate with hydrogen peroxide , or through organocatalytic routes designed to achieve diastereoselective control . As a high-value chiral synthon, this compound serves as a critical intermediate for researchers in the fields of organic synthesis, chemical biology, and drug discovery. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-SFGNSQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884673
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Molecular Weight

166.22 g/mol
Source PubChem
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CAS No.

36616-60-1
Record name (R,R,R)-Carvone epoxide
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Record name (+)-Carvone epoxide
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one
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Record name CARVONE-5,6-OXIDE, TRANS-(+)-
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Preparation Methods

Reaction Mechanism and Catalytic System

The manganese(IV) complex acts as the primary catalyst, while oxalic acid serves as a co-catalyst to enhance the oxidative capacity of H₂O₂. The reaction proceeds via a radical mechanism, where the Mn center facilitates oxygen transfer to the carvone double bond. Acetonitrile, a polar aprotic solvent, stabilizes reactive intermediates and improves catalyst solubility.

Optimization via Factorial Design

A 2³ factorial design evaluated three variables: catalyst concentration, H₂O₂ concentration, and oxalic acid concentration. Key findings include:

VariableEffect on ConversionEffect on Selectivity
Catalyst concentrationStrong positiveStrong positive
H₂O₂ concentrationModerate positiveSlight negative
Oxalic acid concentrationModerate positiveNeutral

Optimal conditions achieved 98% conversion and >95% selectivity at 0.1 mM catalyst, 1.5 M H₂O₂, and 0.2 M oxalic acid. Elevated H₂O₂ concentrations (>2 M) reduced selectivity due to overoxidation side reactions.

Alternative Epoxidation Methods from Related Systems

While direct carvone epoxidation is most effectively achieved via manganese-based systems, analogous epoxidation strategies for related terpenes offer insights into potential adaptations.

Molybdenum-Catalyzed Epoxidation

Patent CN106928037B details α-pinene epoxidation using molybdenum catalysts (e.g., molybdenum stearate) and peroxides like tert-butyl hydroperoxide (TBHP). Although applied to α-pinene, this method’s high selectivity (>98%) and mild conditions (60–120°C) suggest applicability to carvone with modifications. The molybdenum-peroxide system avoids corrosive peracids, enhancing industrial safety.

Iron Phthalocyanine Systems

A technical feasibility study explored limonene epoxidation using iron phthalocyanine (FePcCl₁₆) and TBHP, achieving 89% epoxide selectivity under optimized conditions. While targeting limonene, this system’s reliance on TBHP and non-noble metal catalysts highlights a scalable, cost-effective approach that could be adapted for carvone.

Comparative Analysis of Epoxidation Methods

The table below contrasts key parameters of carvone epoxidation methods:

MethodCatalystOxidantSolventTemperature (°C)Selectivity (%)
Mn(IV)/H₂O₂/oxalic acidLMn(O)MnLH₂O₂Acetonitrile25>95
Mo-catalyzedMolybdenum stearateTBHPSolvent-free60–120>98*
FePcCl₁₆/TBHPIron phthalocyanineTBHPToluene8089*

*Selectivity reported for analogous substrates (α-pinene or limonene).

The manganese system excels in selectivity and mild conditions but requires costly ligands. Molybdenum and iron systems offer cheaper alternatives but necessitate higher temperatures and substrate-specific optimization.

Technical Feasibility and Industrial Considerations

Catalyst Recovery and Reuse

The manganese(IV) complex, while efficient, poses challenges in recovery due to homogeneous reaction conditions. Heterogeneous adaptations, such as immobilizing the catalyst on silica supports, could enhance reusability. In contrast, the FePcCl₁₆/TBHP system’s heterogeneous nature simplifies catalyst separation, as demonstrated in limonene epoxidation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Carvone epoxide exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and fungi like Candida spp. and Aspergillus spp. . The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Activity
The compound has shown promise in cancer research, with studies reporting its ability to induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells . The anticancer mechanisms involve the inhibition of cell proliferation and modulation of apoptotic pathways.

Agricultural Applications

Pesticidal Properties
this compound has been investigated for its potential as a natural pesticide. Its effectiveness against certain insect pests and fungal pathogens makes it a candidate for organic farming practices . The compound's role in disrupting the life cycle of pests can reduce reliance on synthetic pesticides.

Plant Growth Regulation
There is emerging evidence that this compound can influence plant growth positively. Studies suggest that it may enhance seed germination and root development in some plant species, potentially serving as a natural growth regulator .

Food Industry Applications

Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized as a flavoring agent in food products. It is particularly valued for masking undesirable tastes in food formulations, enhancing overall consumer acceptance .

Food Preservation
The antimicrobial properties of this compound also lend themselves to applications in food preservation. It can be incorporated into packaging materials to extend shelf life by inhibiting microbial growth on food surfaces .

Cosmetic Applications

This compound is used in cosmetic formulations for its fragrance properties. Its inclusion in perfumes and personal care products capitalizes on its aromatic characteristics while providing potential antimicrobial benefits .

Synthesis and Chemical Transformations

This compound serves as an important intermediate in organic synthesis. Its reactive epoxide group allows for further chemical modifications, leading to the development of new compounds with enhanced biological activities . For instance, it can be transformed into various derivatives through nucleophilic ring-opening reactions.

Data Table: Properties and Activities of this compound

Property/Activity Description
Antimicrobial Activity Effective against MRSA, Candida spp., Aspergillus spp.
Anti-inflammatory Effects Reduces nitric oxide production; inhibits pro-inflammatory cytokines
Anticancer Activity Induces apoptosis in melanoma and breast cancer cells
Pesticidal Properties Effective against insect pests; potential for organic farming
Flavoring Agent Used to enhance flavor profiles in food products
Food Preservation Inhibits microbial growth on food surfaces

Case Studies

  • Antimicrobial Efficacy Study : A study published in 2021 demonstrated the effectiveness of this compound against various strains of bacteria and fungi, highlighting its potential as a natural preservative in food products .
  • Anti-inflammatory Mechanism Investigation : Research conducted on RAW 264.7 macrophages revealed that this compound significantly reduced inflammatory markers, suggesting its utility in developing anti-inflammatory therapeutics .
  • Agricultural Application Trial : Field trials assessing the use of this compound as a biopesticide showed promising results in controlling pest populations while being environmentally friendly .

Mechanism of Action

The mechanism of action of Carvone Epoxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Insights :

  • The presence of a ketone group in this compound distinguishes it from limonene epoxide, which lacks oxygenated substituents. This difference influences reactivity and bioactivity .
  • Compared to perillaldehyde 8,9-epoxide, this compound replaces the aldehyde group with a ketone, altering electronic properties and metabolic pathways .

Spasmolytic Activity

In guinea pig ileum models, this compound demonstrated superior spasmolytic effects to rotundifolone, (+)-limonene, and pulegone oxide. The epoxide group enhances potency, as its removal in rotundifolone reduced activity by 40% .

Compound Spasmolytic Potency (Relative to Rotundifolone) Key Functional Groups
(−)-Carvone Epoxide 1.8× Epoxide, ketone
Rotundifolone 1.0× (baseline) Keto, no epoxide
(+)-Limonene 0.5× None

Cytotoxicity

This compound shows moderate cytotoxicity in tumor cell lines but is less potent than (+)-limonene 1,2-epoxide. The absence of an aldehyde group and the presence of a ketone may reduce its bioactivity :

Compound Growth Inhibition (GI%) Key Structural Features
(−)-Carvone Epoxide 8.21%–29.24% Epoxide, ketone
(+)-Limonene 1,2-Epoxide 58.48%–93.10% Epoxide
Perillaldehyde 8,9-Epoxide 96.32%–99.89% Epoxide, aldehyde

Antitumor Efficacy

Reactivity and Chemical Behavior

Epoxides are highly reactive due to ring strain. This compound undergoes nucleophilic ring-opening reactions, analogous to limonene epoxide, but its ketone group may direct regioselectivity. For example, in acidic conditions, protonation likely occurs at the more substituted epoxide carbon, akin to other asymmetric epoxides .

Biological Activity

Carvone epoxide, a derivative of carvone, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties based on recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through the epoxidation of carvone using various oxidizing agents such as peracetic acid. The resulting compound exhibits unique reactivity due to the presence of an epoxide group, which can interact with biological targets in significant ways.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100
Candida tropicalis150

These results suggest that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and certain Candida species .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and SiHa (cervical cancer). The cytotoxic effects were assessed using the Sulforhodamine B assay, revealing an IC50 value of approximately 50 µM for HepG-2 cells, indicating significant anticancer activity without substantial cytotoxicity to normal cells .

Case Study: Apoptosis Induction

A notable case study focused on the mechanism of action where this compound induced apoptosis in Hep-2 cells. The study reported that the compound activated caspase pathways leading to programmed cell death while not causing DNA damage, highlighting its potential as a safe chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. In a study involving Raw 264.7 macrophages, this compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production, with an IC50 value of 436.5 μM. This suggests that it may modulate inflammatory responses by inhibiting key mediators like inducible nitric oxide synthase (iNOS) .

Neuroprotective Activity

Recent studies have indicated that this compound may have neuroprotective effects. It was found to reduce oxidative stress and lipid peroxidation in neuronal cell lines exposed to hydrogen peroxide. The compound demonstrated a CC50 value greater than 5 mM against hepatotoxicity, indicating low toxicity while providing neuroprotection .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on current research:

Biological ActivityObservations
AntimicrobialModerate activity against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces NO production in macrophages
NeuroprotectiveProtects against oxidative stress in neuronal cells

Q & A

Q. What safety protocols are critical for handling this compound in academic labs?

  • Methodological Answer : Conduct risk assessments for epoxide toxicity (e.g., sensitization potential). Use fume hoods for volatile reagents and personal protective equipment (PPE) for skin/eye protection. Emergency protocols for spills should include neutralization with sodium bicarbonate. Document safety measures in institutional review board (IRB) submissions .

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